molecular formula C15H17N3O3 B3914162 1-(6-Butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone

1-(6-Butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone

Cat. No.: B3914162
M. Wt: 287.31 g/mol
InChI Key: MRORTIFIZLXKBD-UHFFFAOYSA-N
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Description

1-(6-Butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone is a complex organic compound belonging to the class of benzoxadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics

Preparation Methods

The synthesis of 1-(6-Butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone involves several steps, typically starting with the preparation of the pyrrolo[2,3-g][2,1,3]benzoxadiazole core This core can be synthesized through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-(6-Butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds

Scientific Research Applications

1-(6-Butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

1-(6-Butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone can be compared with other benzoxadiazole derivatives, such as:

Properties

IUPAC Name

1-(6-butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-4-5-8-20-18-9(2)13(10(3)19)14-12(18)7-6-11-15(14)17-21-16-11/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRORTIFIZLXKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCON1C(=C(C2=C1C=CC3=NON=C32)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-Butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone
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1-(6-Butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone
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1-(6-Butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone
Reactant of Route 4
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1-(6-Butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone
Reactant of Route 5
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1-(6-Butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone
Reactant of Route 6
1-(6-Butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone

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